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For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of N-bromo-t-butylamine, a compound

of interest in synthetic chemistry. While dedicated computational studies on N-bromo-t-
butylamine are not extensively published, this document synthesizes available data and draws

upon theoretical frameworks established for analogous compounds, such as tert-butylamine, to

provide a comprehensive overview for research and development.[1][2][3] This guide covers

predicted molecular properties, outlines relevant computational methodologies, and visualizes

potential reaction pathways.

Predicted Molecular Properties of N-bromo-t-
butylamine
Computational tools provide valuable baseline information about the physicochemical

properties of N-bromo-t-butylamine. The following data, primarily derived from

cheminformatics predictions, offers a quantitative starting point for further investigation.[1][4]
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Property Predicted Value Source / Method

Molecular Formula C4H10BrN PubChem[4]

Molecular Weight 152.03 g/mol PubChem[4]

IUPAC Name
N-bromo-2-methylpropan-2-

amine
PubChem[4]

Canonical SMILES CC(C)(C)NBr PubChem[4]

InChI Key
QLCPTARABILRDA-

UHFFFAOYSA-N
PubChem[4]

Monoisotopic Mass 150.99966 Da PubChem[4]

Polar Surface Area 12 Å² Cactvs 3.4.6.11[4]

XLogP3-AA 1.2 XLogP3 3.0[4]

Methodologies for Theoretical Investigation
A thorough theoretical study of N-bromo-t-butylamine would involve a multi-faceted

computational approach to understand its structure, reactivity, and electronic properties. The

protocols described below are based on established methods used for similar molecules, such

as tert-butylamine, and represent a robust framework for future research.[1][2]

Ground State Geometry Optimization and Electronic
Structure
Objective: To determine the most stable three-dimensional structure of N-bromo-t-butylamine
and analyze its electronic properties.

Protocol:

Method Selection: Density Functional Theory (DFT) is a suitable starting point due to its

balance of accuracy and computational cost.[1] For higher accuracy, ab initio methods like

Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (e.g., CCSD(T)) can be

employed.[1]
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Functional and Basis Set: A common choice for DFT calculations is the M06-2X functional,

which is effective for main-group thermochemistry and kinetics.[2] This would be paired with

a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set such as aug-

cc-pVTZ for more precise results.[2][5]

Software: Calculations can be performed using computational chemistry software packages

like Gaussian, ORCA, or Spartan.

Procedure:

Construct an initial guess of the N-bromo-t-butylamine structure.

Perform a geometry optimization calculation to find the lowest energy conformation.

Follow up with a vibrational frequency calculation to confirm that the optimized structure is

a true minimum (i.e., has no imaginary frequencies).

Data Analysis: From these calculations, one can extract key quantitative data, including bond

lengths, bond angles, dihedral angles, and vibrational frequencies. Analysis of the molecular

orbitals (HOMO/LUMO) can provide insights into reactive sites.[1]

Reaction Mechanism and Transition State Analysis
Objective: To elucidate the pathways of reactions involving N-bromo-t-butylamine, such as

bromination or degradation, and to calculate the energy barriers for these reactions.[1]

Protocol:

Reaction Coordinate Mapping: Identify the reactant(s), product(s), and any intermediates for

the reaction of interest. Theoretical studies on the related tert-butylamine have identified

multiple saddle points for reactions like C-H and N-H abstraction by radicals.[1][2]

Transition State (TS) Search:

Use a TS search algorithm (e.g., Berny optimization in Gaussian, or a synchronous transit-

guided quasi-Newton method) to locate the saddle point on the potential energy surface

between reactants and products.
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The chosen level of theory (e.g., M06-2X/aug-cc-pVTZ) should be consistent with the

ground state calculations.

TS Verification: A frequency calculation must be performed on the located TS structure. A

genuine transition state will have exactly one imaginary frequency corresponding to the

motion along the reaction coordinate.

Energy Profile Calculation: To refine the energetics, single-point energy calculations using a

higher level of theory, such as CCSD(T*)-F12a/aug-cc-pVTZ, can be performed on the

optimized geometries.[2] This provides a more accurate reaction and activation energy.

Kinetic Analysis: The calculated energy barriers can be used in conjunction with Transition

State Theory (TST) or Master Equation solvers (like MESMER) to compute reaction rate

coefficients at different temperatures.[2]

Visualizing Theoretical Workflows and Pathways
Diagrams are essential for representing complex relationships in computational chemistry. The

following examples, created using the DOT language, illustrate a typical workflow and a

hypothetical reaction pathway.

Computational Workflow for Reactivity Analysis
This diagram outlines the logical steps for a comprehensive theoretical study of a molecule like

N-bromo-t-butylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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